molecular formula C6H16N2O3+2 B1211076 1,3-Diamino-4,5,6-trihydroxy-cyclohexane

1,3-Diamino-4,5,6-trihydroxy-cyclohexane

Cat. No. B1211076
M. Wt: 164.2 g/mol
InChI Key: DTFAJAKTSMLKAT-KFJBKXNJSA-P
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-deoxystreptamine(2+) is an organic cation obtained by protonation of the two free amino groups of 2-deoxystreptamine;  major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a 2-deoxystreptamine(1+).

Scientific Research Applications

Polyimide Membrane Modification

1,3-cyclohexanebis(methylamine), closely related to 1,3-diamino-4,5,6-trihydroxy-cyclohexane, has been found effective as a cross-linking agent for the chemical modification of polyimide membranes. This modification significantly changes the membranes' chemical compositions, micro-structure, gas transport properties, and plasticization resistance. The membranes exhibit improved CO2/CH4 selectivity and enhanced plasticization resistance, demonstrating the compound's potential in membrane technology (Shao et al., 2005).

Dielectric Properties in Hybrid Compounds

A study synthesized a new organic–inorganic hybrid compound featuring 1,2-diaminonium cyclohexane, which shares structural similarities with 1,3-diamino-4,5,6-trihydroxy-cyclohexane. This compound showed interesting dielectric properties, highlighting its potential in electronic materials (Mkaouar et al., 2015).

Supramolecular Networks

Cyclohexane-based polyaminopolyalcohols, such as derivatives similar to 1,3-diamino-4,5,6-trihydroxy-cyclohexane, have been used to form complex structures with metal ions, creating supramolecular, hydrogen-bonded networks. These structures show potential for applications in materials science and coordination chemistry (Merten et al., 2012).

Ligand Synthesis for Metal Detoxification

Trans 1,2-diamino cyclohexane, structurally similar to 1,3-diamino-4,5,6-trihydroxy-cyclohexane, has been used to synthesize ligands for in vivo heavy metal detoxification. These ligands demonstrate strong complexation abilities with various metals, making them useful in therapeutic applications (Bailly et al., 2004).

properties

Product Name

1,3-Diamino-4,5,6-trihydroxy-cyclohexane

Molecular Formula

C6H16N2O3+2

Molecular Weight

164.2 g/mol

IUPAC Name

[(1R,2S,4R,5S)-5-azaniumyl-2,3,4-trihydroxycyclohexyl]azanium

InChI

InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2/p+2/t2-,3+,4+,5-,6?

InChI Key

DTFAJAKTSMLKAT-KFJBKXNJSA-P

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H]([C@H]1[NH3+])O)O)O)[NH3+]

Canonical SMILES

C1C(C(C(C(C1[NH3+])O)O)O)[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diamino-4,5,6-trihydroxy-cyclohexane
Reactant of Route 2
1,3-Diamino-4,5,6-trihydroxy-cyclohexane
Reactant of Route 3
1,3-Diamino-4,5,6-trihydroxy-cyclohexane
Reactant of Route 4
1,3-Diamino-4,5,6-trihydroxy-cyclohexane
Reactant of Route 5
1,3-Diamino-4,5,6-trihydroxy-cyclohexane
Reactant of Route 6
1,3-Diamino-4,5,6-trihydroxy-cyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.